

Solubility and stability studies of Abeprazan hydrochloride in different solvents

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Compound of Interest

Compound Name: Abeprazan hydrochloride

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Solubility and Stability of Abeprazan Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abeprazan hydrochloride, also known as Fexuprazan hydrochloride, is a potassium-competitive acid blocker (P-CAB) that reversibly inhibits the gastric H+/K+-ATPase (proton pump).[1][2][3] This mechanism of action provides rapid and sustained suppression of gastric acid secretion, offering a promising alternative to traditional proton pump inhibitors (PPIs) for the treatment of acid-related disorders.[1][2][3] The efficacy and safety of a pharmaceutical agent are intrinsically linked to its physicochemical properties, primarily its solubility and stability. This technical guide provides a comprehensive overview of the available data on the solubility and stability of Abeprazan hydrochloride, along with standardized experimental protocols for their evaluation.

Physicochemical Properties

Abeprazan hydrochloride is typically presented as a white to off-white crystalline powder.[4]

Solubility Profile



The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. Based on available data, **Abeprazan hydrochloride** exhibits pH-dependent solubility.

Table 1: Solubility of Abeprazan Hydrochloride in Various Solvents

Solvent/Medium	Solubility Description	Quantitative Data (if available)	Reference
Dimethyl Sulfoxide (DMSO)	Soluble	Not specified	[4][5]
Water	Limited solubility	Not specified	[4]
Aqueous Buffer pH	Slightly water-soluble	Not specified	[6]
Aqueous Buffer pH 4.0	Freely soluble	Not specified	[6]
Aqueous Buffer pH 6.8	Slightly water-soluble	Not specified	[6]

Note: Quantitative solubility data for **Abeprazan hydrochloride** in a wide range of organic and inorganic solvents is not extensively available in the public domain.

Stability Profile

The stability of a drug substance is a crucial quality attribute that ensures its safety and efficacy throughout its shelf life. **Abeprazan hydrochloride** is reported to be stable under normal storage conditions but may be sensitive to extreme pH levels.[4]

Forced Degradation Studies:

Forced degradation studies are essential to identify potential degradation products and pathways. While specific forced degradation data for **Abeprazan hydrochloride** is limited in publicly accessible literature, studies on a similar P-CAB, Vonoprazan, indicate that significant degradation occurs under alkaline and oxidative stress conditions.[7][8] Conversely,



Vonoprazan shows stability under acidic, thermal, and photolytic stress.[7][8] This suggests that **Abeprazan hydrochloride** may exhibit a similar degradation profile.

Metabolic Stability:

In vitro studies have shown that **Abeprazan hydrochloride** is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[1] The main metabolite identified is M14, which is reported to be inactive.[1] The in vitro binding of **Abeprazan hydrochloride** to human plasma proteins is high, at 94.3% and 92.8% for concentrations of 1 and 10 µg/mL, respectively.[1]

Experimental Protocols

Detailed and standardized protocols are critical for obtaining reliable and reproducible solubility and stability data. The following sections outline recommended methodologies based on International Council for Harmonisation (ICH) guidelines.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.

Protocol:

- Preparation: Prepare a series of vials containing a fixed amount of the chosen solvent (e.g., water, buffers of different pH, organic solvents).
- Addition of API: Add an excess amount of Abeprazan hydrochloride to each vial to ensure that a saturated solution is formed.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.
- Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
- Quantification: Analyze the concentration of Abeprazan hydrochloride in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).



Data Reporting: Express the solubility in terms of mg/mL or molarity.

Stability Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial to separate the intact drug from its degradation products.

Protocol:

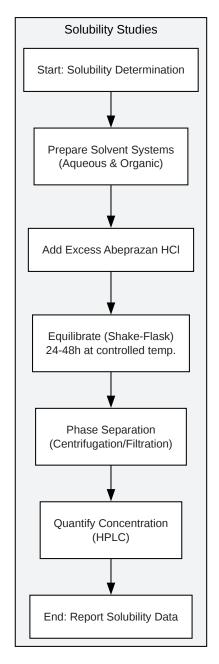
- Method Development: Develop a robust HPLC method capable of resolving Abeprazan hydrochloride from potential impurities and degradants.
- Forced Degradation: Subject Abeprazan hydrochloride to various stress conditions as per ICH Q1A(R2) guidelines:
 - Acidic Hydrolysis: Treat with 0.1 N HCl at elevated temperature (e.g., 60 °C).
 - Alkaline Hydrolysis: Treat with 0.1 N NaOH at room temperature and elevated temperature.
 - Oxidative Degradation: Treat with 3-30% H₂O₂ at room temperature.
 - Thermal Degradation: Expose the solid drug to dry heat (e.g., 80 °C).
 - Photostability: Expose the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
- Analysis: Analyze the stressed samples at appropriate time points using the developed stability-indicating HPLC method.
- Peak Purity: Confirm the peak purity of the parent drug to ensure that no degradation products are co-eluting.

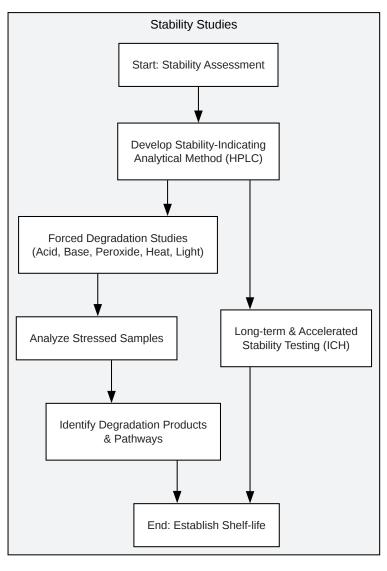
Visualizations



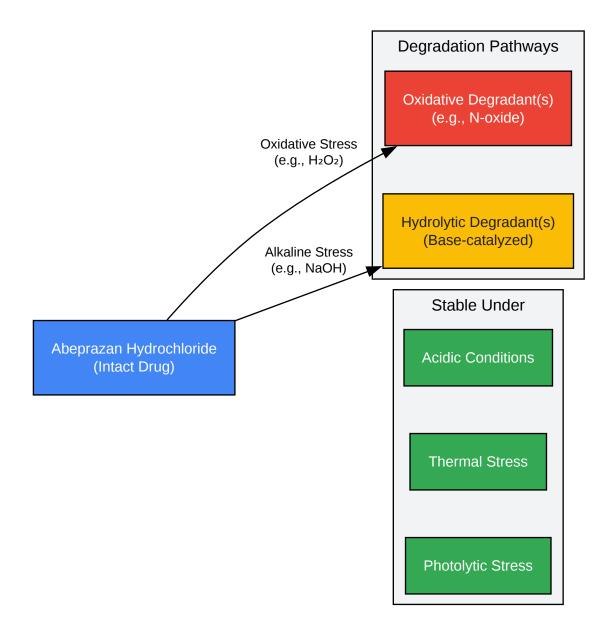
Experimental Workflow for Solubility and Stability Testing











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